

# A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have demonstrated substantial improvements in clinical outcomes for patients with advanced disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key ADCs in mUC, supported by data from pivotal clinical trials.

## Data Presentation: Efficacy and Safety of ADCs in Metastatic Urothelial Carcinoma

The following tables summarize the key efficacy and safety data from clinical trials of enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with metastatic urothelial carcinoma.

### **Enfortumab Vedotin (EV)**

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2]



| Clinical<br>Trial<br>(Patient<br>Population)                                            | Treatment<br>Arms                                           | Overall<br>Response<br>Rate (ORR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key Grade ≥3 Treatment- Related Adverse Events (TRAEs)             |
|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------|-----------------------------------------------------|---------------------------------------|--------------------------------------------------------------------|
| EV-<br>302/KEYNOT<br>E-A39<br>(Previously<br>untreated<br>la/mUC)[3][4]                 | EV + Pembrolizum ab vs. Platinum- based Chemotherap y       | 67.7% vs.<br>44.4%                | 12.5 months<br>vs. 6.3<br>months                    | 31.5 months<br>vs. 16.1<br>months     | Peripheral sensory neuropathy, maculopapul ar rash, hyperglycemi a |
| EV-301 (Previously treated with platinum chemotherap y and PD-1/L1 inhibitor) [1][6][7] | EV vs. Chemotherap y (docetaxel, paclitaxel, or vinflunine) | 40.6% vs.<br>17.9%                | 5.6 months<br>vs. 3.7<br>months                     | 12.9 months<br>vs. 8.9<br>months      | Rash, peripheral neuropathy, hyperglycemi a                        |
| EV-201 Cohort 1 (Previously treated with platinum chemotherap y and PD-1/L1 inhibitor)  | EV<br>Monotherapy                                           | 44%                               | 5.8 months                                          | 11.7 months                           | Neutropenia,<br>rash, fatigue,<br>peripheral<br>neuropathy         |
| EV-201<br>Cohort 2<br>(Cisplatin-<br>ineligible,<br>previously                          | EV<br>Monotherapy                                           | 52%                               | 5.8 months                                          | 12.4 months                           | Rash, peripheral neuropathy, fatigue, alopecia                     |



treated with PD-1/L1 inhibitor)

### Sacituzumab Govitecan (SG)

Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The antibody is conjugated to SN-38, the active metabolite of irinotecan.

| Clinical<br>Trial<br>(Patient<br>Population)                                                                      | Treatment<br>Arms | Overall<br>Response<br>Rate (ORR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key Grade ≥3 Treatment- Related Adverse Events (TRAEs)                        |
|-------------------------------------------------------------------------------------------------------------------|-------------------|-----------------------------------|-----------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------|
| TROPHY-U- 01 Cohort 1 (Previously treated with platinum-based chemotherap y and PD- 1/L1 inhibitor) [2][8][9][10] | SG<br>Monotherapy | 27%                               | 5.4 months                                          | 10.9 months                           | Neutropenia,<br>leukopenia,<br>anemia,<br>diarrhea,<br>febrile<br>neutropenia |

### **HER2-Targeted ADCs**

HER2 is a well-established therapeutic target in breast and gastric cancers, and its expression in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.



| Clinical<br>Trial<br>(Patient<br>Population)                                                                                        | ADC                       | Overall<br>Response<br>Rate (ORR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key Grade ≥3 Treatment- Related Adverse Events (TRAEs) |
|-------------------------------------------------------------------------------------------------------------------------------------|---------------------------|-----------------------------------|-----------------------------------------------------|---------------------------------------|--------------------------------------------------------|
| RC48-C005 & RC48- C009 (Combined Analysis) (HER2- positive la/mUC, progressed after at least one line of chemotherap y)[11][12][13] | Disitamab<br>Vedotin      | 50.5%                             | 5.9 months                                          | 14.2 months                           | Peripheral<br>sensory<br>neuropathy,<br>neutropenia    |
| DESTINY- Pantumor02 (Previously treated HER2- expressing solid tumors, including mUC)                                               | Trastuzumab<br>Deruxtecan | 39% (in mUC<br>cohort)            | Not Reported                                        | Not Reported                          | Neutropenia,<br>anemia,<br>thrombocytop<br>enia        |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are outlined below.

### EV-301 Trial (NCT03474107)[1][7]



- Study Design: A global, open-label, randomized, phase 3 trial.
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who
  had previously received a platinum-containing chemotherapy and had disease progression
  during or after treatment with a PD-1 or PD-L1 inhibitor.
- Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).
- Treatment Regimen:
  - Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1,
     8, and 15 of each 28-day cycle.
  - o Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.
- Primary Endpoint: Overall survival (OS).
- Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), and safety.

### TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]

- Study Design: A multicohort, open-label, phase 2 registrational study.
- Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a checkpoint inhibitor.
- Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1 and 8 of 21-day cycles.
- Primary Endpoint: Centrally reviewed objective response rate (ORR).
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response (DoR), and safety.

### EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]



- Study Design: A global, open-label, randomized, phase 3 trial.
- Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma who were eligible for platinum-based chemotherapy.
- Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine with either cisplatin or carboplatin).
- Treatment Regimen:
  - EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and pembrolizumab (200 mg on Day 1) of each 21-day cycle.
  - Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.

### RC48-C005 (NCT03507166) and RC48-C009 (NCT03809013) Trials[11][12][13][14]

- Study Design: Two phase 2, open-label, multicenter, single-arm studies.
- Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one previous line of systemic chemotherapy.
- Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion once every 2 weeks.
- Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review committee.
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.



# Mandatory Visualizations Signaling Pathways and Mechanisms of Action



Click to download full resolution via product page

Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.

### **Experimental Workflow for ADC Clinical Trials**





Click to download full resolution via product page

Caption: A generalized experimental workflow for ADC clinical trials in mUC.



### **Logical Relationship of ADC Efficacy and Safety Outcomes**



Click to download full resolution via product page

Caption: Comparative efficacy and safety profiles of ADCs in mUC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. deceraclinical.com [deceraclinical.com]
- 4. vjoncology.com [vjoncology.com]
- 5. droracle.ai [droracle.ai]
- 6. cancernetwork.com [cancernetwork.com]
- 7. urotoday.com [urotoday.com]



- 8. tandfonline.com [tandfonline.com]
- 9. TROPHY-U-01: A Phase II Open-Label Study of Sacituzumab Govitecan in Patients With Metastatic Urothelial Carcinoma Progressing After Platinum-Based Chemotherapy and Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Disitamab Vedotin in Patients With Human Epidermal Growth Factor Receptor 2-Positive Locally Advanced or Metastatic Urothelial Carcinoma: A Combined Analysis of Two Phase II Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#meta-analysis-of-adc-efficacy-in-metastatic-urothelial-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com